molecular formula C10H13NO2 B12115777 2-Amino-2-o-tolylpropanoic acid

2-Amino-2-o-tolylpropanoic acid

Cat. No.: B12115777
M. Wt: 179.22 g/mol
InChI Key: OEAXRILKJWOIIX-UHFFFAOYSA-N
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Description

2-Amino-2-o-tolylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the alpha carbon, which is also bonded to a carboxyl group (-COOH) and an o-tolyl group (a benzene ring substituted with a methyl group at the ortho position)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-o-tolylpropanoic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. This method includes the reaction of alpha-bromocarboxylic acids with ammonia or primary amines to form the corresponding alpha-amino acids . Another method is the amidomalonate synthesis, which involves the alkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation to yield the desired amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The amidomalonate synthesis is often preferred for its high yield and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-o-tolylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-2-o-tolylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the activity of target proteins and enzymes .

Comparison with Similar Compounds

2-Amino-2-o-tolylpropanoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-2-(2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO2/c1-7-5-3-4-6-8(7)10(2,11)9(12)13/h3-6H,11H2,1-2H3,(H,12,13)

InChI Key

OEAXRILKJWOIIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)(C(=O)O)N

Origin of Product

United States

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